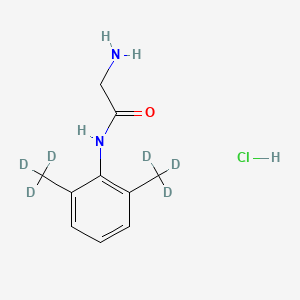

Glycinexylidide-d6 Hydrochloride

Description

Significance of Deuterated Compounds in Contemporary Drug Discovery and Development

Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have become increasingly significant in modern drug discovery and development. aquigenbio.com This subtle structural modification can lead to a "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. neulandlabs.com This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of this bond. researchgate.net

The strategic incorporation of deuterium can therefore be used to:

Improve Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can lead to a longer drug half-life, allowing for less frequent dosing. neulandlabs.comnih.gov

Enhance Safety and Tolerability: Deuteration can decrease the formation of toxic or reactive metabolites, potentially leading to a better safety profile. researchgate.netnih.gov

Increase Efficacy: By maintaining therapeutic concentrations for longer periods, deuterated drugs may exhibit improved efficacy. neulandlabs.com

A notable example of a successful deuterated drug is deutetrabenazine, which was approved by the FDA in 2017. nih.govnih.gov This approval marked a significant milestone and has spurred further interest in the development of deuterated pharmaceuticals. neulandlabs.comnih.gov More recently, in 2022, deucravacitinib (B606291) became the first de novo deuterated drug to receive FDA approval, highlighting a shift towards applying deuteration in the discovery of novel medicines. nih.govnih.gov

Overview of Isotopic Tracers in Biochemical and Pharmacological Investigations

Isotopic tracers, both stable and radioactive, are indispensable tools in biochemical and pharmacological investigations. musechem.comfiveable.me They allow researchers to follow the journey of a molecule through complex biological pathways. metsol.comfiveable.me

Key applications of isotopic tracers in these fields include:

Metabolic Pathway Elucidation: By introducing isotopically labeled precursors into a biological system, scientists can map out metabolic routes and identify key intermediates. fiveable.menih.gov

Pharmacokinetic Studies: Labeled compounds are essential for determining a drug's ADME properties, providing critical data for understanding its behavior in the body. musechem.comnih.gov

Mechanism of Action Studies: Selectively labeling specific parts of a molecule can help identify which chemical bonds are crucial for a drug's therapeutic activity and its interaction with its target. aquigenbio.com

Quantitative Analysis: Isotope-labeled compounds are frequently used as internal standards in mass spectrometry-based bioanalysis, enabling accurate quantification of drug and metabolite levels in biological samples. nih.govmdpi.com

Rationale for Deuterium Substitution in Chemical Probes and Standards

The substitution of hydrogen with deuterium is a valuable strategy for creating chemical probes and analytical standards with specific advantages. The primary rationale behind this substitution lies in the kinetic isotope effect.

Deuterium as a Metabolic Probe:

Deuterated compounds can serve as powerful probes to investigate a drug's metabolism. researchgate.net Depending on the location of the deuterium atom(s), the deuteration can either be "metabolically silent," having no effect on the metabolic pathway, or it can significantly alter the metabolism. researchgate.net This allows researchers to probe the mechanisms of metabolic reactions and identify sites on a molecule that are susceptible to metabolic breakdown. aquigenbio.comresearchgate.net

Deuterated Internal Standards:

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), isotopically labeled analogs of the analyte are the preferred internal standards. mdpi.com While the synthesis of compounds labeled with ¹³C or ¹⁵N can be complex and costly, deuterated standards are often more accessible. mdpi.com Glycinexylidide-d6 Hydrochloride serves as a labeled metabolite of Lidocaine (B1675312), illustrating its use in such analytical applications. cymitquimica.com The mass difference between the deuterated standard and the non-labeled analyte allows for clear differentiation and accurate quantification in complex biological matrices. chemicalsknowledgehub.com

This compound: A Case Study

This compound is the deuterated form of Glycinexylidide (B194664), a known metabolite of the local anesthetic Lidocaine. cymitquimica.compharmaffiliates.com Its primary application in research is as an internal standard for the quantitative analysis of Glycinexylidide in biological samples.

Below is a table summarizing the key properties of this compound and its non-deuterated counterpart.

| Property | This compound | Glycinexylidide Hydrochloride |

| Chemical Formula | C₁₀H₉D₆ClN₂O pharmaffiliates.comsimsonpharma.com | C₁₀H₁₅ClN₂O chemicalbook.com |

| Molecular Weight | 220.73 g/mol pharmaffiliates.comsimsonpharma.com | 214.69 g/mol chemicalbook.com |

| CAS Number | 1217098-46-8 (for the free base) pharmaffiliates.com | 35891-83-9 chemicalbook.com |

| Application | Labeled internal standard for Glycinexylidide cymitquimica.com | Metabolite of Lidocaine |

Table 1: Properties of this compound and Glycinexylidide Hydrochloride

The six deuterium atoms in this compound provide a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays. This allows for precise and accurate measurement of the non-deuterated Glycinexylidide metabolite, which is crucial for pharmacokinetic and metabolism studies of Lidocaine.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15ClN2O |

|---|---|

Molecular Weight |

220.73 g/mol |

IUPAC Name |

2-amino-N-[2,6-bis(trideuteriomethyl)phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7-4-3-5-8(2)10(7)12-9(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H/i1D3,2D3; |

InChI Key |

HPVGPNNVMZBKIB-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation of Glycinexylidide D6 Hydrochloride

Strategies for Deuterium (B1214612) Introduction into Glycinexylidide (B194664) Core Structure

The synthesis of Glycinexylidide-d6 Hydrochloride, where the six deuterium atoms are located on the two methyl groups of the 2,6-dimethylphenyl moiety, primarily relies on the use of a deuterated precursor rather than direct exchange on the final molecule.

While not the primary route for this specific compound, general regioselective deuteration methods for aromatic amines are well-established. These techniques typically involve acid-catalyzed hydrogen-deuterium (H-D) exchange. nih.govnih.gov Strong deuterated acids like deuterated trifluoroacetic acid (CF₃COOD) or [D]triflic acid (CF₃SO₃D) can serve as both the deuterium source and the reaction solvent, facilitating electrophilic aromatic substitution. nih.govnih.gov The regioselectivity of this exchange is governed by the directing effects of the substituents on the aromatic ring. In the case of a 2,6-xylidine structure, the amine group and the two methyl groups would direct deuteration to specific positions on the ring itself, not the methyl groups. Therefore, to achieve deuteration on the methyl groups as in Glycinexylidide-d6, a precursor-based approach is necessary.

| Method | Deuterium Source & Catalyst | Key Features | Reference |

|---|---|---|---|

| Acid-Catalyzed H-D Exchange | CF₃COOD (Deuterated Trifluoroacetic Acid) | Acts as both solvent and deuterium source; efficient for anilines with electron-donating or -withdrawing groups. | nih.gov |

| Acid-Catalyzed H-D Exchange | CF₃SO₃D ([D]Triflic Acid) | Mild conditions (room temperature) and high degree of aromatic deuteration. | nih.gov |

| Organocatalysis | D₂O / AcOD with Amine Catalysts | Primarily used for α-deuteration of Michael acceptors, not directly applicable to aromatic methyl groups. | nih.gov |

The most direct synthetic pathway to this compound involves a multi-step process starting with a deuterated precursor. The logical precursor is 2,6-bis(trideuteromethyl)aniline.

The synthesis can be envisioned as follows:

Preparation of the Deuterated Precursor : The key starting material, 2,6-bis(trideuteromethyl)aniline, must be synthesized or acquired.

Acylation : The deuterated aniline (B41778) is then acylated using chloroacetyl chloride. This reaction typically occurs in a solvent like glacial acetic acid, often with a base such as sodium acetate (B1210297) to neutralize the HCl byproduct. umass.edusandiego.edu This step forms the intermediate, α-chloro-N-(2,6-bis(trideuteromethyl)phenyl)acetamide.

Amination : The final step is an Sₙ2 reaction where the chloro-amide intermediate is treated with diethylamine (B46881). umass.edu The nucleophilic diethylamine displaces the chloride atom, yielding the free base of Glycinexylidide-d6.

Salt Formation : The resulting free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired this compound salt, which enhances stability and handling. sandiego.edu

Alternative general methods for deuterium incorporation include catalytic H-D exchange. For instance, platinum-on-carbon (Pt/C) has been shown to be an effective catalyst for the deuteration of alkyl amides using D₂ gas, though this is less specific for the required positions in Glycinexylidide. osti.gov

Chemical Characterization of this compound for Isotopic Purity

Following synthesis, it is imperative to verify the isotopic enrichment and the precise location of the deuterium atoms within the molecule. This is accomplished using advanced spectroscopic techniques.

Spectroscopic analysis provides definitive evidence of successful deuteration by detecting the changes in molecular properties caused by the mass difference between hydrogen and deuterium.

NMR spectroscopy is the most powerful tool for determining isotopic purity and localization. nih.gov

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signal corresponding to the two aromatic methyl groups (typically a singlet around 2.2 ppm in the non-deuterated analogue) would be significantly diminished or entirely absent. rsc.org The degree of disappearance of this signal relative to other non-deuterated proton signals (e.g., the aromatic protons or the ethyl groups of the diethylamino moiety) allows for a quantitative assessment of deuterium incorporation.

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the methyl group positions, providing unambiguous confirmation of deuterium localization. sigmaaldrich.com The integration of this signal, often relative to a calibrated standard, can be used for quantitative analysis of the deuterium content. acs.orgacs.org

| Proton Environment | Expected Shift (δ ppm) in Glycinexylidide | Expected Observation in Glycinexylidide-d6 | Reference |

|---|---|---|---|

| Aromatic Methyl (Ar-CH₃) | ~2.2 (Singlet, 6H) | Signal absent or greatly reduced | rsc.org |

| Methylene (-CH₂-) | ~3.9-4.1 (Singlet, 2H) | Signal present | hmdb.ca |

| Diethylamino Methylene (-NCH₂CH₃) | ~3.1 (Quartet, 4H) | Signal present | rsc.org |

| Diethylamino Methyl (-NCH₂CH₃) | ~1.3 (Triplet, 6H) | Signal present | rsc.org |

| Aromatic Protons (Ar-H) | ~7.1-7.3 (Multiplet, 3H) | Signal present | rsc.org |

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of chemical bonds. The frequency of a bond vibration is dependent on the masses of the atoms involved. Due to the greater mass of deuterium compared to hydrogen, a C-D bond vibrates at a lower frequency than a corresponding C-H bond. youtube.com

This phenomenon, known as the kinetic isotope effect, provides a clear diagnostic marker for deuteration. acs.org

C-H Stretching Vibrations : These typically appear in the IR and Raman spectra in the range of 2850–3000 cm⁻¹.

C-D Stretching Vibrations : The corresponding C-D stretching vibrations are observed at significantly lower wavenumbers, generally in the 2000–2300 cm⁻¹ region. cdnsciencepub.com

The appearance of strong absorption bands in this C-D stretching region, coupled with the reduction or disappearance of bands in the C-H region for the methyl groups, serves as qualitative and semi-quantitative evidence of successful isotopic labeling. numberanalytics.comacs.org Raman spectroscopy, in particular, can be a powerful tool for isotopic analysis, as shifts in the unique spectral fingerprint can be precisely correlated with isotopic substitution. nih.govacs.org

| Bond Type | Typical IR/Raman Frequency Range (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| C-H Stretch (aliphatic) | 2850 - 3000 | Characteristic of non-deuterated methyl and ethyl groups. | youtube.com |

| C-D Stretch (aliphatic) | 2000 - 2300 | Diagnostic peak confirming the presence of deuterium in place of hydrogen. | cdnsciencepub.com |

| N-H Stretch (amide) | 3200 - 3400 | Indicates the presence of the amide functional group. | nih.gov |

| C=O Stretch (amide) | 1650 - 1690 | Confirms the amide carbonyl group. | chegg.com |

Mass Spectrometry for Isotopic Integrity and Confirmation

Mass spectrometry (MS) is a fundamental technique for confirming the successful incorporation of deuterium and assessing the isotopic integrity of this compound. rsc.orgyorku.ca By comparing the mass-to-charge (m/z) ratio of the deuterated compound to its non-labeled counterpart, the number of incorporated deuterium atoms can be verified. The molecular weight of this compound is 220.73 g/mol , which reflects the addition of six deuterium atoms compared to the unlabeled form. simsonpharma.com

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), provides detailed information on the isotopic distribution and purity of the labeled compound. nih.govnih.gov Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the molecule. mdpi.comnih.gov This helps to confirm that the deuterium atoms are located at the intended positions within the molecular structure and have not undergone back-exchange. nih.govmdpi.com For instance, in the analysis of deuterated armodafinil, ESI-MS/MS was used to observe the formation of characteristic fragment ions, confirming the location of the deuterium atoms. mdpi.com

The analysis of a mixture of the deuterated and non-deuterated forms by LC-MS should ideally show co-elution, which is beneficial for quantitative isotope dilution analysis. nih.gov

Optimization of Synthetic Pathways for Research-Scale Production

For the deuterated analog, custom synthesis is often required. simsonpharma.comsimsonpharma.com Optimization strategies may include:

Catalyst Screening: In HIE reactions, the choice of catalyst can significantly influence the efficiency and regioselectivity of deuterium incorporation. For example, Raney nickel has shown superior performance in deuterium labeling of certain nitrogen-containing heterocycles. x-chemrx.com

Reaction Condition Tuning: Factors such as temperature, pressure, and solvent system are optimized to maximize the deuterium incorporation while minimizing side reactions and back-exchange.

Flow Chemistry: The use of continuous flow chemistry offers several advantages over traditional batch synthesis, including precise control over reaction parameters, improved mixing, and enhanced safety, which can be beneficial for isotope labeling reactions. x-chemrx.com

Purification Techniques: Efficient purification methods are necessary to remove any unlabeled or partially labeled species, ensuring high isotopic enrichment of the final product.

Advanced Analytical Methodologies Employing Glycinexylidide D6 Hydrochloride

Development and Validation of Quantitative Bioanalytical Methods for Glycinexylidide (B194664)

The accurate quantification of drug metabolites like Glycinexylidide in biological matrices is fundamental to pharmacokinetic and metabolic studies. The development of robust bioanalytical methods is essential, with validation procedures confirming specificity, accuracy, precision, and stability. In this context, Glycinexylidide-d6 Hydrochloride has become an indispensable component.

In LC-MS/MS analysis, which combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantification. nih.gov this compound is chemically identical to the analyte of interest (Glycinexylidide) but has a higher mass due to the replacement of six hydrogen atoms with deuterium (B1214612). This mass difference allows the mass spectrometer to detect and differentiate between the analyte and the internal standard, while their shared physicochemical properties ensure they behave almost identically throughout the analytical process.

Biological samples such as plasma, serum, or urine are highly complex, containing numerous endogenous components like salts, lipids, and proteins. nih.gov During mass spectrometric analysis, these co-eluting molecules can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect". nih.gov This can lead to either ion suppression or enhancement, causing significant errors in quantification and compromising the accuracy and reproducibility of the method. nih.gov

The use of a deuterated standard like this compound is a primary strategy to compensate for these matrix effects. researchgate.net Because the SIL-IS co-elutes with the analyte and has nearly identical ionization properties, it is affected by the matrix in the same way as the target analyte. nih.govresearchgate.net By calculating the peak area ratio of the analyte to the internal standard, any signal variation caused by matrix effects is effectively normalized, as both signals are suppressed or enhanced to the same degree. researchgate.net This approach does not eliminate the matrix effect itself but accurately corrects for its influence on the final quantitative result.

The primary goal of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose. Using a SIL-IS like this compound significantly improves two key validation parameters: accuracy and precision.

Accuracy refers to how close a measured value is to the true value. By correcting for both matrix effects and variability in sample preparation (e.g., inconsistencies in extraction recovery), the SIL-IS ensures the final calculated concentration is more accurate. nih.gov

Precision is the degree of agreement among a series of measurements of the same sample. It is often expressed as the relative standard deviation (RSD). Because the analyte-to-internal-standard ratio remains constant even if sample loss occurs during processing, the use of this compound leads to lower RSD values and therefore higher precision. psu.edunih.gov

Published methods for related compounds often report intra- and inter-day precision with RSD values well below 15%, meeting the stringent requirements of regulatory guidelines. nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of traditional HPLC that utilizes columns with smaller particle sizes (typically under 2 µm). psu.edu This results in significantly faster analysis times, improved chromatographic resolution, and enhanced sensitivity, making it ideal for high-throughput bioanalysis. nih.govnih.gov

When coupled with tandem mass spectrometry (UPLC-MS/MS), the technique provides a powerful platform for the rapid and sensitive quantification of analytes like Glycinexylidide in complex biological samples. nih.gov In such a setup, this compound is added to the sample prior to processing. The sample is then subjected to an extraction procedure, such as protein precipitation or liquid-liquid extraction, to remove the bulk of interfering matrix components. nih.govnih.gov The extract is then injected into the UPLC-MS/MS system. The analyte and the internal standard are separated from other components on a sub-2 µm column and subsequently detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. nih.gov

| Parameter | Typical Value / Type | Source |

| Chromatography System | UPLC | psu.edunih.gov |

| Column | Acquity UPLC BEH™ C18 | nih.gov |

| Mobile Phase | Acetonitrile and Ammonium (B1175870) Acetate (B1210297) or Formic Acid in water | nih.govnih.gov |

| Elution Mode | Isocratic or Gradient | nih.govnih.gov |

| Flow Rate | 0.3 - 0.4 mL/min | nih.govnih.gov |

| Detector | Tandem Mass Spectrometer (MS/MS) | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |

Role of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Chromatographic Separation Techniques Optimized for this compound

The chromatographic separation of Glycinexylidide and its deuterated internal standard is a critical step that ensures they are presented to the mass spectrometer free from interfering compounds. The goal is to achieve a sharp, symmetrical peak shape in a short analysis time.

While UPLC offers speed advantages, HPLC remains a robust and widely used technique for bioanalysis. Method development for the separation of Glycinexylidide and its d6-analog typically involves optimizing several key parameters to achieve the desired resolution and peak shape.

Column: Reversed-phase columns, particularly C18 chemistry, are the most common choice for separating moderately polar compounds like Glycinexylidide from biological matrices. nih.govpharmacophorejournal.comresearchgate.net

Mobile Phase: A mixture of an organic solvent (commonly acetonitrile) and an aqueous buffer is used. nih.govresearchgate.net The pH of the aqueous component is adjusted to ensure the analyte is in a consistent ionization state, which is crucial for reproducible retention. Buffers like potassium phosphate (B84403) or volatile buffers such as ammonium acetate are frequently employed. nih.govpharmacophorejournal.com

Detection: While MS/MS is the most selective detector, UV detection can also be used, although it is less common for bioanalytical work requiring high sensitivity and is not compatible with SIL-IS correction. nih.govpharmacophorejournal.com

| Parameter | Typical Value / Type | Source |

| Chromatography System | HPLC | nih.govpharmacophorejournal.com |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | pharmacophorejournal.comresearchgate.net |

| Mobile Phase | Acetonitrile and Phosphate Buffer | nih.govpharmacophorejournal.com |

| Flow Rate | 1.0 - 1.2 mL/min | pharmacophorejournal.comresearchgate.net |

| Detection Wavelength (UV) | ~210-230 nm | nih.govpharmacophorejournal.com |

| Injection Volume | 20 - 75 µL | nih.govpharmacophorejournal.com |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas chromatography (GC) stands as a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, direct analysis of Glycinexylidide (GX) and its deuterated analogue, this compound, by GC is challenging due to their low volatility. This is attributed to the presence of polar functional groups, specifically the primary amine and amide groups, which can lead to strong intermolecular hydrogen bonding. nih.gov To overcome this limitation and make these compounds amenable to GC analysis, a crucial sample preparation step known as derivatization is employed. researchgate.netnih.gov Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic properties. jfda-online.com

The primary goal of derivatization in the context of GC analysis of this compound is to replace the active hydrogens in its polar functional groups with nonpolar moieties. sigmaaldrich.com This transformation reduces the polarity of the molecule, disrupting the intermolecular forces that hinder its transition into the gas phase. The most common derivatization strategies suitable for a compound like Glycinexylidide, which possesses both amine and amide functionalities, are silylation and acylation. jfda-online.com

Detailed Research Findings

Research into the GC analysis of lidocaine (B1675312) and its metabolites has consistently highlighted the necessity of derivatization. For instance, studies have successfully employed acylation techniques, such as acetylation and pentafluorobenzoylation, to analyze lidocaine metabolites in biological matrices. nih.gov These derivatization reactions target the amine and potential hydroxyl groups, rendering the molecules sufficiently volatile for GC separation and subsequent mass spectrometric detection. nih.gov

While specific studies detailing the GC analysis of derivatized this compound are not extensively available, the principles derived from the analysis of non-labeled Glycinexylidide and other lidocaine metabolites are directly applicable. This compound is an ideal internal standard for quantitative GC-MS analysis of Glycinexylidide. Following derivatization, the resulting derivative of Glycinexylidide-d6 will exhibit nearly identical chromatographic behavior to the derivatized non-labeled Glycinexylidide. The key difference will be a predictable mass shift in the mass spectrum, corresponding to the six deuterium atoms, which allows for precise and accurate quantification.

The selection of the derivatizing agent is critical and depends on the desired properties of the resulting derivative. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are widely used and react with active hydrogens to form trimethylsilyl (B98337) (TMS) derivatives. nih.govresearchgate.net These derivatives are generally more volatile and thermally stable. Alternatively, acylation with reagents like acetic anhydride (B1165640) or pentafluorobenzoyl chloride introduces acetyl or pentafluorobenzoyl groups, respectively. nih.gov Pentafluorobenzoyl derivatives are particularly advantageous when using an electron capture detector (ECD) due to their high electron-capturing ability, which can significantly enhance sensitivity.

The GC method parameters, including the type of column, temperature program, and detector, must be optimized for the specific derivative. A non-polar or medium-polarity capillary column is typically used for the separation of these less polar derivatives. The temperature program is designed to ensure adequate separation from other matrix components and the derivatizing agent byproducts. Mass spectrometry (MS) is the preferred detection method as it provides not only quantification but also structural confirmation based on the fragmentation pattern of the derivatized analyte.

Illustrative Data for GC-MS Analysis of Derivatized Glycinexylidide

The following table provides a hypothetical, yet scientifically plausible, representation of the expected GC-MS data for different derivatives of Glycinexylidide. The retention times and mass-to-charge ratios (m/z) are illustrative and would need to be confirmed by experimental analysis. The mass spectra of the deuterated derivatives would show a +6 Da shift for fragments containing the deuterated portion of the molecule.

| Derivative Type | Derivatizing Agent | Typical GC Column | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) of Glycinexylidide Derivative |

| Trimethylsilyl (TMS) | BSTFA | DB-5ms | 12-15 | Characteristic ions from the silylated molecule |

| Acetyl | Acetic Anhydride | HP-5 | 10-13 | Fragments showing the addition of acetyl groups |

| Pentafluorobenzoyl | Pentafluorobenzoyl Chloride | DB-17 | 15-18 | High mass fragments corresponding to the pentafluorobenzoyl moiety |

Applications of Glycinexylidide D6 Hydrochloride in Preclinical Pharmacokinetic and Metabolic Studies

Investigation of Glycinexylidide (B194664) and Parent Compound (Lidocaine) Metabolism in In Vitro Systems

In the realm of in vitro drug metabolism, Glycinexylidide-d6 hydrochloride is instrumental in dissecting the intricate enzymatic processes that govern the biotransformation of lidocaine (B1675312) and its metabolites.

Enzyme Kinetics and Metabolic Pathway Elucidation Using Deuterated Probes

The use of deuterated probes like this compound allows for the precise investigation of enzyme kinetics and the detailed mapping of metabolic pathways. By incubating this labeled compound with various in vitro systems, such as liver microsomes or hepatocytes, researchers can accurately track the formation of subsequent metabolites. The distinct mass signature of the deuterated core structure allows for unambiguous identification and quantification of metabolic products using mass spectrometry. This approach helps in constructing a comprehensive picture of the metabolic cascade, from the initial dealkylation of lidocaine to monoethylglycinexylidide (B1676722) (MEGX) and its subsequent conversion to glycinexylidide (GX), and further downstream metabolites.

One of the key applications is in "metabolic switching" experiments. By co-incubating the parent drug (lidocaine) and its deuterated metabolite (Glycinexylidide-d6), it is possible to observe how the presence of the metabolite influences the metabolic route of the parent compound, providing insights into potential feedback inhibition or competition for metabolizing enzymes.

Cytochrome P450 (CYP) Mediated Metabolism Studies in Microsomal and Hepatocyte Models

The metabolism of lidocaine to glycinexylidide is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. pharmgkb.org Specifically, CYP1A2 and CYP3A4 have been identified as the major enzymes responsible for the N-deethylation of lidocaine. pharmgkb.org In vitro studies using human liver microsomes are a standard method to investigate the involvement of these specific CYP isoforms.

By employing this compound in these microsomal and hepatocyte models, researchers can gain more refined insights. For instance, in studies with human liver microsomes, the formation of deuterated downstream metabolites from this compound can be monitored in the presence and absence of specific CYP inhibitors to confirm the roles of enzymes like CYP3A4 and CYP1A2 in the further metabolism of glycinexylidide itself. While the primary metabolism of lidocaine is well-studied, the precise contribution of various CYPs to the clearance of glycinexylidide is an area where such deuterated probes can provide significant clarity.

Table 1: Key Cytochrome P450 Enzymes in Lidocaine Metabolism

| Enzyme | Role in Lidocaine Metabolism |

| CYP1A2 | Major enzyme involved in the de-ethylation of lidocaine to MEGX. |

| CYP3A4 | Also a major enzyme in lidocaine de-ethylation, often working in concert with CYP1A2. pharmgkb.orgdrugbank.com |

| CYP2E1 | Involved in the metabolism of the downstream metabolite 2,6-xylidine to 4-hydroxyxylidine. pharmgkb.org |

Pharmacokinetic Profiling in Animal Models Using this compound as a Tracer

The use of this compound extends to in vivo studies in animal models, where it serves as a powerful tracer to understand the pharmacokinetic profile of glycinexylidide.

Evaluation of Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Clearance and Half-Life in Preclinical Species

The substitution of hydrogen with deuterium atoms at a site of metabolic attack can sometimes lead to a slower rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break.

By comparing the pharmacokinetic profiles of non-deuterated glycinexylidide and this compound in the same animal model, researchers can evaluate the presence and magnitude of a KIE. If the metabolic clearance of the deuterated compound is significantly lower and its half-life is longer, it suggests that the deuterated positions are involved in a rate-limiting metabolic step. However, studies with tri-deuteromethyl-labelled lidocaine in humans showed no significant alteration in its pharmacokinetics, indicating that deuteration at that particular position did not impact its clearance. nih.gov The complexity of these effects is underscored by research showing that the outcome of deuteration is highly dependent on the specific compound and the enzymes involved. nih.govnih.gov

Table 2: Potential Impact of Deuterium Kinetic Isotope Effect (KIE)

| Parameter | Potential Effect of KIE | Rationale |

| Metabolic Clearance | Decrease | Slower bond cleavage at the deuterated site by metabolizing enzymes. |

| Half-Life | Increase | Reduced rate of elimination from the body due to slower metabolism. |

| Metabolite Profile | Alteration ("Metabolic Switching") | If one metabolic pathway is slowed by deuteration, the drug may be shunted down alternative metabolic routes. |

Mechanistic Insights into Drug-Metabolizing Enzyme Activities

The application of this compound can provide deeper mechanistic insights into the function of drug-metabolizing enzymes. The complexity of drug metabolism often involves multiple enzymes and pathways, and deuterated substrates can help to untangle these processes.

Glycinexylidide D6 Hydrochloride As a Research Tool in Drug Discovery and Development

Utilization in Early-Stage Drug Metabolism and Pharmacokinetic (DMPK) Screening

In the early stages of drug development, understanding a compound's Drug Metabolism and Pharmacokinetic (DMPK) profile is critical. Glycinexylidide-d6 Hydrochloride plays a pivotal role in these assessments, primarily as an internal standard in bioanalytical methods. uliege.benih.gov The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). wjgnet.com

The key advantage of using a deuterated internal standard is its near-identical physicochemical properties to the non-labeled analyte, in this case, Glycinexylidide (B194664). mdpi.com This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variations in sample processing and matrix effects. nih.govwjgnet.com Matrix effects, caused by other components in a biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. By adding a known amount of this compound to the sample, researchers can normalize the response of the analyte to the internal standard, significantly improving the accuracy and precision of the measurement. wjgnet.com

A high-performance liquid chromatographic-tandem mass spectrometric assay was developed for the simultaneous determination of lidocaine (B1675312) and its metabolites, including Glycinexylidide, in human plasma and urine. researchgate.net In such studies, a deuterated analog like this compound is an ideal internal standard. The method demonstrated high sensitivity and accuracy, with validated concentration ranges for Glycinexylidide down to 2 ng/mL. researchgate.netnih.gov

Table 1: Pharmacokinetic Parameters of Lidocaine and its Metabolites

| Compound | Mean Peak Plasma Concentration (ng/mL) | Mean Time to Peak Plasma Concentration (h) | Mean Half-Life (h) |

| Lidocaine | 2097 | 2.89 | 4.19 |

| Monoethylglycinexylidide (B1676722) (MEGX) | 336.6 | 5.14 | 6.92 |

| Glycinexylidide (GX) | 72.66 | 9.88 | Not Reported |

This data is from a study investigating the pharmacokinetics of lidocaine and its metabolites in liver cancer patients. The use of a robust analytical method, often employing a deuterated internal standard, is crucial for obtaining such precise pharmacokinetic data. researchgate.netnih.gov

Contribution to Understanding Metabolic Transformations of Anesthetic Analogs

The study of this compound is intrinsically linked to understanding the metabolic transformations of lidocaine and other structurally related anesthetic analogs. Lidocaine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2 and CYP3A4. researchgate.net The major metabolic pathway involves sequential N-deethylation. First, lidocaine is converted to monoethylglycinexylidide (MEGX), which is an active metabolite. MEGX is then further deethylated to form Glycinexylidide (GX). wjgnet.comresearchgate.net

By using this compound as a reference standard, researchers can accurately quantify the formation of Glycinexylidide from lidocaine or MEGX in various in vitro and in vivo systems, such as human liver microsomes or in clinical studies. researchgate.net This allows for a detailed characterization of the metabolic pathway and the enzymes involved. For instance, studies have shown that after a 24-hour infusion of lidocaine, Glycinexylidide is present in significant concentrations in the plasma. nih.gov

Furthermore, understanding the metabolism of lidocaine to Glycinexylidide provides a model for predicting the metabolic pathways of other amide-type local anesthetics. For example, bupivacaine, another common local anesthetic, undergoes similar metabolic transformations, including N-dealkylation and hydroxylation. researchgate.netnih.gov The analytical methods and principles established with deuterated standards like this compound can be applied to the study of these analogs.

Enabling Studies in Metabolite Identification and Structural Elucidation

This compound serves as a crucial reference material for the definitive identification and structural elucidation of lidocaine metabolites. In metabolomics, the identification of unknown compounds in a complex biological matrix can be challenging. The presence of a suspected metabolite can be confirmed by comparing its chromatographic retention time and mass spectrometric fragmentation pattern with that of a certified reference standard. isotope.com

When analyzing samples from a patient treated with lidocaine, a peak corresponding to the mass of Glycinexylidide may be detected. To confirm that this peak is indeed Glycinexylidide, its fragmentation pattern in the mass spectrometer is compared to the fragmentation pattern of a known standard, this compound. uliege.be The known mass shift of six daltons due to the deuterium (B1214612) atoms provides a clear signature for identification.

The use of stable isotope labeling is a powerful technique for elucidating metabolic pathways. nih.gov While this compound itself is used for quantification, the principles of isotopic labeling are central to metabolite discovery. In research settings, a deuterated version of the parent drug (e.g., deuterated lidocaine) can be administered, and the resulting metabolites will also be deuterated. This isotopic signature makes them easily distinguishable from endogenous compounds in the biological matrix, facilitating their identification.

Application in Reference Standard Development and Impurity Profiling Research

This compound is commercially available as a certified reference material, which underscores its importance in reference standard development and impurity profiling. lgcstandards.com Pharmaceutical regulatory bodies require that the purity and identity of active pharmaceutical ingredients (APIs) and their formulations be rigorously controlled. This includes the identification and quantification of any impurities, which can include metabolites.

As a certified reference standard, this compound is used to develop and validate analytical methods for the quality control of lidocaine-containing pharmaceutical products. These methods must be able to accurately quantify not only the API but also any significant impurities, including Glycinexylidide. The availability of a high-purity, well-characterized standard like this compound is essential for ensuring the accuracy and reliability of these quality control tests. iaea.org

In impurity profiling, researchers identify and quantify the impurities present in a drug substance or product. Glycinexylidide, being a known metabolite of lidocaine, can be considered a potential impurity. By using this compound as an internal standard, analytical laboratories can develop sensitive and specific methods to detect and quantify even trace amounts of Glycinexylidide in lidocaine preparations.

Table 2: Urinary Excretion of Lidocaine and its Metabolites

| Metabolite | Percentage of Administered Dose in Urine |

| Glycinexylidide (GX) - Free Form | 90.6% (of total GX) |

| Monoethylglycinexylidide (MEGX) - Free Form | 44.9% (of total MEGX) |

| 4-hydroxy-2,6-xylidine (4-OH-XY) | Exclusively as glucuronide conjugate |

This table presents data on the form in which lidocaine metabolites are found in human urine. Accurate quantification of these metabolites, necessary for such a study, relies on robust analytical methods often validated using standards like this compound. nih.gov

Quality Assurance and Regulatory Considerations for Stable Isotope Labeled Standards

Characterization of Glycinexylidide-d6 Hydrochloride as a Certified Reference Material

A Certified Reference Material (CRM) is a standard that has been characterized for one or more of its properties with a high degree of certainty, ensuring it is fit for its intended use in measurement. For this compound to be used as a CRM, it must undergo rigorous characterization to establish its identity, purity, and isotopic enrichment.

The fundamental properties of this compound are first established. This includes its chemical formula and molecular weight, which are distinct from its unlabeled counterpart due to the incorporation of six deuterium (B1214612) atoms.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉D₆ClN₂O medchemexpress.com |

| Molecular Weight | 220.73 g/mol medchemexpress.com |

The characterization process for a CRM involves a suite of analytical techniques to confirm these properties and assess purity:

Identity Confirmation: Mass spectrometry (MS) is used to confirm the molecular weight of the labeled compound. High-resolution mass spectrometry (HR-MS) provides a precise mass measurement, further verifying the elemental composition.

Structural Integrity: Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the structural integrity of the molecule and the specific positions of the deuterium labels. rsc.org This is crucial to ensure that the deuterium atoms are located on stable positions within the molecule and are not prone to exchange. acanthusresearch.com

Isotopic Purity (or Enrichment): The isotopic purity is a critical parameter, representing the percentage of the material that is the desired deuterated compound versus molecules with fewer deuterium atoms or no deuterium at all (the unlabeled analogue). nih.govresearchgate.net HR-MS is a primary technique for this assessment, allowing for the distinction and relative quantification of the different H/D isotopolog ions. nih.govresearchgate.net

Chemical Purity: This is assessed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with a universal detector, to identify and quantify any non-isotopic impurities. The presence of the unlabeled drug as an impurity is a significant concern as it can directly interfere with the quantification of the analyte. tandfonline.com

A material can only be designated a CRM when its properties, such as purity and isotopic enrichment, are established with documented evidence of metrological traceability and uncertainty.

Strategies for Ensuring Isotopic and Chemical Purity in Research Standards

The utility of this compound as an internal standard is directly tied to its isotopic and chemical purity. Manufacturers and researchers employ several strategies to ensure these critical quality attributes.

Synthesis Strategies: The method of incorporating the deuterium labels is a primary consideration. There are two main approaches:

Hydrogen-Deuterium Exchange (H/D Exchange): This method involves exposing the unlabeled compound to a deuterium source, causing a substitution of hydrogen for deuterium. While often simpler, this method can sometimes result in incomplete labeling and may place labels on chemically labile positions. acanthusresearch.com

Complete Chemical Synthesis: This approach builds the molecule from the ground up using deuterated starting materials or reagents. acanthusresearch.com It offers greater control over the placement and number of deuterium labels, typically resulting in higher isotopic purity and more stable labeling. acanthusresearch.com

Purity Characterization Techniques: A multi-technique approach is necessary to comprehensively assess purity.

Isotopic Purity Assessment:

High-Resolution Mass Spectrometry (HR-MS): This is a powerful tool for determining isotopic enrichment. By analyzing the relative abundances of the mass isotopologs (e.g., d0 through d6), a precise value for the isotopic purity can be calculated. nih.govresearchgate.net Electrospray ionization (ESI)-HRMS is particularly advantageous as it is rapid, highly sensitive, and requires minimal sample. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the positions of the deuterium labels and provide insights into the relative isotopic purity. rsc.org It is especially useful for identifying the specific sites of deuteration and ensuring the absence of unintended labeling.

Molecular Rotational Resonance (MRR) Spectroscopy: MRR is an emerging technique that can provide a complete description of the isotopic composition, revealing the identity and percentage of each distinct isotopomer in a mixture. acs.org

Chemical Purity Assessment:

Chromatography (HPLC, GC): These methods are used to separate the main compound from any chemical impurities, including starting materials, byproducts from the synthesis, or the unlabeled analogue. The purity is typically determined using a concentration-independent detector like a UV or Charged Aerosol Detector (CAD).

Quantitative NMR (qNMR): This technique can be used to determine the exact concentration or purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified reference standard of known purity.

Table 3: Comparison of Analytical Techniques for Purity Assessment

| Technique | Information Provided | Primary Use |

|---|---|---|

| HR-MS | Precise mass, elemental composition, isotopic distribution. | Identity confirmation and isotopic purity determination. rsc.orgnih.gov |

| NMR | Molecular structure, label position, relative isotopic purity. | Structural verification and confirmation of deuteration sites. rsc.org |

| HPLC/GC | Separation and quantification of chemical impurities. | Chemical purity assessment. |

By combining controlled synthesis strategies with rigorous analytical characterization, the high isotopic and chemical purity required for this compound to function as a reliable internal standard can be ensured.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Future Directions and Emerging Research Avenues Involving Glycinexylidide D6 Hydrochloride

Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)

The use of stable isotope-labeled compounds is crucial for quality control and accurate quantification in mass spectrometry-based omics technologies. In metabolomics and lipidomics, where complex biological matrices are analyzed, deuterated standards like Glycinexylidide-d6 hydrochloride are indispensable for correcting matrix effects and improving the reliability of analytical methods.

Detailed Research Findings:

The integration of deuterated internal standards is a cornerstone of robust quantitative metabolomics and lipidomics workflows. These standards, which include a variety of deuterated lipids and other metabolites, mimic the behavior of endogenous analytes during sample preparation and analysis, thereby enabling more precise quantification. The use of such standards is essential for ensuring data quality, allowing for the correction of batch-to-batch variations and ensuring the comparability of data across different studies and laboratories.

For instance, a mix of deuterated internal standards is often added to samples to monitor retention time shifts and mass accuracy. This quality control measure is vital for verifying analytical variability and the effect of injection order, leading to more reliable biomarker discovery and a better understanding of biological mechanisms.

| Application Area | Role of Deuterated Standards | Example |

| Metabolomics | Accurate quantification of metabolites, correction for matrix effects, quality control. | Use of a mix of deuterated standards to fortify samples for improved data quality and control of analytical variability. |

| Lipidomics | Precise measurement of lipid species, mimicking structural characteristics of endogenous lipids for accurate quantification. | Utilization of deuterated lipid standards to better reflect the signal intensity of endogenous lipids, leading to more accurate quantification. |

Potential for Novel Deuteration Strategies in Drug Design

The strategic replacement of hydrogen with deuterium (B1214612) in drug molecules, a process known as deuteration, is a burgeoning area of pharmaceutical research. This modification can significantly alter the pharmacokinetic profile of a drug, often leading to improved metabolic stability and a more favorable safety profile. This compound serves as a pertinent example of a deuterated metabolite, and the principles underlying its altered properties can inform novel drug design strategies.

Detailed Research Findings:

| Deuteration Strategy | Mechanism | Potential Outcome |

| Metabolic Switching | Replacing hydrogen with deuterium at sites of metabolic attack. | Reduced rate of metabolism, increased drug half-life, decreased formation of toxic metabolites. |

| Improved Pharmacokinetics | Altering the absorption, distribution, metabolism, and excretion (ADME) profile. | Enhanced bioavailability and therapeutic efficacy. |

Expansion of Applications in Forensic and Environmental Analytical Chemistry Research

The widespread use of lidocaine (B1675312) has led to its presence, along with its metabolites, in various environmental compartments and forensic samples. The accurate detection and quantification of these compounds are crucial for environmental monitoring and forensic toxicology. Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards like this compound, is the gold standard for such analyses.

Detailed Research Findings:

In environmental science, the analysis of pharmaceuticals in water sources is a growing concern. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully used to detect and quantify a range of pharmaceuticals and their metabolites in wastewater, surface water, and drinking water. nih.gov The use of isotopically labeled standards is critical to correct for matrix suppression, which is a common issue in complex environmental samples. acs.org This approach allows for robust and accurate measurements even at very low concentrations. nih.govacs.org

In forensic toxicology, this compound's non-deuterated counterpart, glycinexylidide (B194664), is a known metabolite of lidocaine and is often measured in post-mortem samples to investigate lidocaine exposure. nih.gov The use of a deuterated internal standard is essential for accurate quantification in complex biological matrices such as blood and tissue. mdpi.comresearchgate.net

| Analytical Field | Application | Methodology | Key Advantage |

| Environmental Chemistry | Monitoring of pharmaceuticals in water and wastewater. | Isotope Dilution LC-MS/MS | Correction for matrix effects, high accuracy and precision at low concentrations. nih.govacs.org |

| Forensic Toxicology | Quantification of lidocaine and its metabolites in post-mortem samples. | Isotope Dilution LC-MS/MS | Accurate quantification in complex biological matrices. mdpi.comresearchgate.net |

Computational and Modeling Approaches for Predicting Isotopic Effects on Biotransformation

Computational models are becoming increasingly important in predicting the metabolic fate of drug candidates. These in silico tools can help to identify potential sites of metabolism and predict how modifications, such as deuteration, will affect a compound's biotransformation.

Detailed Research Findings:

Predicting the kinetic isotope effect (KIE) through computational methods can provide valuable insights into reaction mechanisms and the potential impact of deuteration on drug metabolism. These models can help to rationalize the observed pharmacokinetic differences between a drug and its deuterated analog. By understanding the underlying principles of how isotopic substitution affects enzyme-catalyzed reactions, researchers can more effectively design deuterated drugs with improved properties.

Various computational approaches, including machine learning and rule-based systems, are being developed to predict the products of drug metabolism. These tools can analyze the chemical structure of a compound and predict which sites are most likely to be metabolized. For a compound like this compound, these models could be used to predict how the presence of deuterium alters its further metabolism compared to the non-deuterated glycinexylidide.

| Modeling Approach | Purpose | Relevance to this compound |

| Kinetic Isotope Effect (KIE) Modeling | To predict the change in reaction rate upon isotopic substitution. | Can help to explain the altered metabolic stability of this compound compared to its non-deuterated form. |

| Metabolism Prediction Software | To identify potential sites of metabolism and predict metabolic products. | Can be used to predict the biotransformation pathways of this compound and how they differ from the non-deuterated metabolite. |

Q & A

Q. What safety protocols are essential for handling Glycinexylidide-d6 Hydrochloride in laboratory settings?

Methodological Answer:

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid direct contact .

- Work in a fume hood to minimize inhalation risks, as hydrochloride derivatives may release irritant gases during handling .

- Follow emergency procedures for spills: isolate the area, use absorbent materials, and dispose of waste via approved hazardous waste channels .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

- Store in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation .

- Maintain temperatures at –20°C in a desiccated environment to avoid hygroscopic absorption and hydrolysis .

- Regularly validate storage conditions using stability-indicating assays (e.g., HPLC) to monitor decomposition .

Q. What are the critical steps for synthesizing this compound with isotopic fidelity?

Methodological Answer:

- Use deuterated solvents (e.g., D₂O) and reagents to minimize isotopic dilution during synthesis .

- Monitor reaction progress via LC-MS to confirm deuteration levels and intermediate purity .

- Purify the final product via recrystallization or column chromatography, verifying isotopic integrity using NMR (e.g., ²H NMR) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between in vitro and in vivo models using this compound?

Methodological Answer:

- Conduct cross-validation studies by replicating experimental conditions (e.g., pH, temperature) across models .

- Use compartmental pharmacokinetic modeling to account for metabolic differences (e.g., hepatic clearance rates) and species-specific enzyme activity .

- Analyze tissue distribution via mass spectrometry imaging to identify localized degradation or sequestration effects .

Q. What advanced analytical techniques are recommended for assessing the deuteration efficiency and purity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Quantify deuterium incorporation by comparing experimental and theoretical isotopic patterns .

- ²H NMR Spectroscopy: Directly measure deuteration at specific molecular sites, distinguishing between labile and non-labile positions .

- HPLC with Charged Aerosol Detection (CAD): Assess purity without relying on UV chromophores, which may not detect non-UV-active impurities .

Q. How can experimental design mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio) and identify critical quality attributes .

- Use process analytical technology (PAT), such as in-line FTIR, to monitor real-time reaction kinetics and intermediate formation .

- Standardize purification protocols (e.g., gradient elution in HPLC) and document deviations in batch records for root-cause analysis .

Q. What strategies are effective for analyzing metabolic byproducts of this compound in biological matrices?

Methodological Answer:

- Employ untargeted metabolomics workflows using UPLC-QTOF-MS to identify novel metabolites and degradation pathways .

- Validate findings with stable isotope tracing (e.g., ¹³C-labeled analogs) to distinguish endogenous compounds from deuterated byproducts .

- Use enzymatic assays (e.g., cytochrome P450 inhibition studies) to confirm metabolic enzyme interactions .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting results in the stability studies of this compound under varying pH conditions?

Methodological Answer:

- Replicate experiments under controlled buffer systems (e.g., phosphate vs. citrate buffers) to isolate pH-specific effects .

- Apply multivariate statistical analysis (e.g., PCA) to identify outliers or confounding variables (e.g., trace metal contamination) .

- Compare degradation kinetics using Arrhenius modeling to predict shelf-life under accelerated storage conditions .

Q. What methodologies ensure reproducibility in quantifying this compound in complex biological samples?

Methodological Answer:

- Use isotope dilution mass spectrometry (IDMS) with a ¹³C-labeled internal standard to correct for matrix effects and ionization efficiency .

- Validate extraction protocols (e.g., solid-phase extraction) via spike-recovery experiments across multiple matrices (e.g., plasma, tissue homogenates) .

- Document analytical precision using inter-day and intra-day variability assessments, adhering to FDA bioanalytical guidelines .

Experimental Design Considerations

Q. How can researchers design dose-response studies for this compound to minimize off-target effects in neuropharmacological models?

Methodological Answer:

- Conduct pilot studies to establish the NOAEL (No Observed Adverse Effect Level) using behavioral and histopathological endpoints .

- Incorporate positive controls (e.g., known neuroactive agents) and sham-treated cohorts to validate assay sensitivity .

- Use blinded randomization to allocate treatment groups, reducing bias in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.